Acamprosate-D6 Calcium Acamprosate-D6 Calcium Acamprosate-d3 is intended for use as an internal standard for the quantification of acamprosate by GC- or LC-MS. Acamprosate is an acetylated derivative of the GABA analog homotaurine (tramiprosate;). Despite its structural similarity to GABA, acamprosate does not act at GABAA receptors but does decrease paired-pulse inhibition of GABAA inhibitory post-synaptic currents (IPSCs) at short inter-stimulus intervals when used at a concentration of 300 µM, indicating that it may inhibit GABAB autoreceptor-mediated inhibition of GABA release. It is an NMDA receptor modulator with antagonist or agonist effects depending on brain region, receptor subunit composition, and other factors. Acamprosate (0.26 and 0.52 mmol/kg per day, i.p.) reduces voluntary intake of ethanol in rats, an effect that can be blocked by the GABA antagonist bicuculline. Formulations containing acamprosate have been used for the maintenance of alcohol abstinence.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate was approved for use in the therapy of alcohol dependence and abuse in the United States in 2004.
Brand Name: Vulcanchem
CAS No.: 1225580-94-8
VCID: VC0196377
InChI: InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3;
SMILES: CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Molecular Formula: C5H7NO4SD3·1/2Ca
Molecular Weight: 203.26

Acamprosate-D6 Calcium

CAS No.: 1225580-94-8

Cat. No.: VC0196377

Molecular Formula: C5H7NO4SD3·1/2Ca

Molecular Weight: 203.26

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acamprosate-D6 Calcium - 1225580-94-8

CAS No. 1225580-94-8
Molecular Formula C5H7NO4SD3·1/2Ca
Molecular Weight 203.26
IUPAC Name calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate
Standard InChI InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3;
SMILES CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]
Appearance Solid powder

Chemical Identity and Properties

Acamprosate-D6 Calcium is a stable isotope-labeled (deuterated) internal standard for acamprosate, featuring deuterium atoms strategically incorporated into its molecular structure. The compound exhibits several noteworthy chemical characteristics that distinguish it from the non-deuterated form.

Basic Chemical Information

ParameterDetails
CAS Number1225580-94-8 (deuterated); 77337-73-6 (unlabeled)
Molecular FormulaC₅H₇NO₄SD₃·1/2Ca (individual salt); 2(C₅H₄D₆NO₄S⁻)·Ca²⁺ (complete salt)
Molecular Weight203.26 g/mol (individual salt); variations reported across sources
IUPAC Namecalcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate
Physical AppearanceWhite, odorless or nearly odorless powder
SolubilityFreely soluble in water; practically insoluble in absolute ethanol and dichloromethane
PurityTypically >95% for research applications

The molecular structure features deuterium atoms replacing hydrogen atoms in the acetyl group, creating a compound that behaves chemically similar to standard acamprosate calcium but can be distinguished analytically.

Structural Characteristics

The compound's structure resembles that of the endogenous amino acid homotaurine, which is a structural analog of the amino acid neurotransmitter γ-aminobutyric acid (GABA) and the amino acid neuromodulator taurine. The deuterium labeling occurs specifically at the acetyl group, creating a tracking mechanism for research purposes without significantly altering the compound's biological behavior .

Research Applications

Acamprosate-D6 Calcium serves several critical functions in scientific research, primarily as an analytical tool for understanding the pharmacological properties of acamprosate.

Pharmacokinetic Analysis

The deuterium labeling allows researchers to precisely track the compound's absorption, distribution, metabolism, and excretion in biological systems. This capability is crucial for:

  • Distinguishing the administered compound from endogenous substances

  • Monitoring metabolic pathways with high precision

  • Quantifying acamprosate concentrations in various biological matrices

  • Establishing bioequivalence in pharmaceutical development

Analytical Standard Applications

As an internal standard, Acamprosate-D6 Calcium provides significant advantages in analytical chemistry:

  • Serves as a reference compound in chromatographic and mass spectrometric analyses

  • Compensates for variations in sample preparation and instrument performance

  • Enables accurate quantification of non-deuterated acamprosate in biological samples

  • Supports method development and validation for clinical and research assays

Mechanistic Research Findings

Recent investigations utilizing deuterated compounds like Acamprosate-D6 Calcium have led to groundbreaking discoveries regarding acamprosate's mechanism of action, challenging long-held assumptions about how this medication functions.

The Calcium Hypothesis

A particularly remarkable finding from research involving acamprosate compounds suggests that calcium, rather than the N-acetylhomotaurinate moiety, may be the active component responsible for the therapeutic effects in alcohol dependence treatment .

This hypothesis emerged from experiments demonstrating that:

  • Sodium salt of N-acetylhomotaurinate showed ineffectiveness in reducing alcohol consumption in animal models

  • Calcium salts alone produced effects similar to acamprosate calcium

  • Patients with higher plasma calcium levels due to acamprosate treatment exhibited better clinical outcomes

These findings have profound implications for understanding acamprosate's mechanism of action and potentially developing more effective treatments for alcohol use disorder .

Neurotransmitter System Interactions

Traditional understanding suggested acamprosate works by:

  • Restoring balance between excitatory and inhibitory neurotransmitters disrupted by chronic alcohol use

  • Interacting with glutamate and GABA neurotransmitter systems

  • Specifically targeting NMDA receptors and metabotropic glutamate receptor group I (mGluR5)

Pharmaceutical Development Considerations

Acamprosate-D6 Calcium plays an important role in pharmaceutical development and quality control processes.

Quality Control Parameters

Manufacturers of Acamprosate-D6 Calcium typically adhere to stringent quality control procedures:

  • Identity and purity verification through multiple analytical methods

  • NMR spectroscopy and HPLC chromatography for structural confirmation

  • Target HPLC purities typically exceeding 98%

  • Comprehensive certificates of analysis documenting quality parameters

Future Research Directions

The development and application of Acamprosate-D6 Calcium open several promising avenues for future research in alcohol dependence treatment.

Targeted Therapeutic Approaches

If calcium is indeed the active moiety in acamprosate, this suggests potential for:

  • Development of calcium-based medications with improved efficacy

  • Exploration of calcium channel modulators as alcohol dependence treatments

  • Personalized medicine approaches based on calcium metabolism profiles

Expanded Analytical Applications

Future applications of deuterated acamprosate may include:

  • Development of more sensitive bioanalytical methods

  • Application in pharmacogenomic studies

  • Integration into therapeutic drug monitoring protocols

  • Support for regulatory submissions and bioequivalence studies

Comparative Analysis with Non-Deuterated Acamprosate

Understanding the similarities and differences between Acamprosate-D6 Calcium and standard acamprosate calcium is essential for appropriate research applications.

Pharmacological Equivalence

While chemically distinct, Acamprosate-D6 Calcium maintains similar pharmacological properties to non-deuterated acamprosate, with key differences being:

  • Slightly altered physicochemical properties due to the deuterium-hydrogen substitution

  • Different mass spectral fragmentation patterns

  • Potentially minor differences in reaction rates due to the kinetic isotope effect

  • Identical receptor binding and pharmacodynamic properties in most biological systems

Clinical Applications vs. Research Usage

Standard acamprosate calcium is approved for clinical use in alcohol dependence treatment, while Acamprosate-D6 Calcium is restricted to research applications only:

  • Non-deuterated form: Used clinically to reduce alcohol cravings and maintain abstinence

  • Deuterated form: Used exclusively as an analytical reference standard and research tool

  • Both compounds contribute to understanding alcohol dependence mechanisms

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